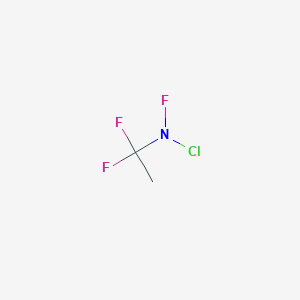

N-Chloro-N,1,1-trifluoroethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Chloro-N,1,1-trifluoroethanamine, also known as this compound, is a useful research compound. Its molecular formula is C2H3ClF3N and its molecular weight is 133.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Chloro-N,1,1-trifluoroethanamine serves as a versatile reagent in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it useful in various chemical transformations.

Reactions and Mechanisms

- Nucleophilic Substitution : The chlorine atom in this compound can undergo nucleophilic substitution reactions. For instance, when reacted with amines or alcohols, it can form substituted products that are valuable in pharmaceutical applications .

- Fluorination Reactions : The trifluoromethyl group can be introduced into organic molecules through electrophilic fluorination processes. This property is particularly useful in synthesizing fluorinated pharmaceuticals and agrochemicals .

Medicinal Chemistry

The fluorinated structure of this compound contributes to its potential as a pharmaceutical intermediate.

Case Studies

- Antiviral Agents : Research has demonstrated that derivatives of this compound exhibit antiviral properties against certain viral infections. These compounds are synthesized by modifying the amine group to enhance biological activity while maintaining low toxicity levels .

- Anticancer Compounds : Studies have indicated that trifluoromethylated compounds derived from this compound show promise as anticancer agents. The introduction of the trifluoromethyl group can significantly alter the pharmacokinetics and efficacy of the drug candidates .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with specific properties.

Applications

- Polymer Synthesis : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in industries such as electronics and aerospace .

- Coatings and Adhesives : Due to its chemical stability and resistance to solvents, this compound is explored as a component in coatings and adhesives that require durability under harsh conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution | Formation of valuable organic compounds |

| Medicinal Chemistry | Antiviral and anticancer agents | Enhanced efficacy and reduced toxicity |

| Materials Science | Polymer synthesis | Improved thermal stability |

| Coatings and adhesives | Chemical resistance |

Propiedades

Número CAS |

16276-45-2 |

|---|---|

Fórmula molecular |

C2H3ClF3N |

Peso molecular |

133.5 g/mol |

Nombre IUPAC |

N-chloro-N,1,1-trifluoroethanamine |

InChI |

InChI=1S/C2H3ClF3N/c1-2(4,5)7(3)6/h1H3 |

Clave InChI |

ITYSTFRAOPTVON-UHFFFAOYSA-N |

SMILES |

CC(N(F)Cl)(F)F |

SMILES canónico |

CC(N(F)Cl)(F)F |

Sinónimos |

N-Chloro-N,1,1-trifluoroethanamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.